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The Jingzhaotoxin (JZTX) family of peptides, derived from the venom of the Chinese tarantula

Chilobrachys jingzhao, presents a rich source of potent and selective ion channel modulators.

This guide provides a detailed comparative analysis of two prominent members of this family,

JZTX-I and JZTX-V, highlighting their distinct pharmacological profiles. The information

presented is supported by experimental data to aid in the selection and application of these

toxins as research tools and potential therapeutic leads.

Core Toxin Properties and Structure
Both JZTX-I and JZTX-V are polypeptides that share the inhibitor cystine knot (ICK) motif, a

structural feature common to many spider toxins that confers significant stability. However, they

differ in their primary structure and, consequently, their biological activity.

Feature Jingzhaotoxin-I (JZTX-I) Jingzhaotoxin-V (JZTX-V)

Source
Venom of Chilobrachys

jingzhao[1]

Venom of Chilobrachys

jingzhao[2]

Structure
33-residue polypeptide with

three disulfide bonds[1]

29-residue polypeptide with

three disulfide bonds[2][3]
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The primary distinction between JZTX-I and JZTX-V lies in their selectivity and mechanism of

action on voltage-gated sodium (Nav) and potassium (Kv) channels.

Voltage-Gated Sodium Channel (Nav) Modulation
JZTX-I is a highly selective modulator of cardiac sodium channels, whereas JZTX-V exhibits a

broader spectrum of activity on neuronal sodium channels with high potency.

Parameter Jingzhaotoxin-I (JZTX-I) Jingzhaotoxin-V (JZTX-V)

Primary Nav Target
Cardiac TTX-R Nav

channels[1]

Neuronal TTX-R and TTX-S

Nav channels[2]

IC50 (Cardiac TTX-R) 31.6 nM[1] Not reported

IC50 (Neuronal TTX-S)
~950 nM (~30-fold lower

affinity than cardiac)[1]
30.2 nM[2]

IC50 (Neuronal TTX-R) Not significantly affected[1] 27.6 nM[2]

Mechanism of Action

Inhibits fast inactivation by

binding to receptor site 3.[1]

Does not alter voltage-

dependence of activation or

steady-state inactivation.[1]

Gating modifier: Shifts the

activation curve to a more

depolarized potential and the

inactivation curve to a more

hyperpolarized potential.[3]

Voltage-Gated Potassium Channel (Kv) Modulation
JZTX-V is a potent inhibitor of specific Kv channel subtypes, a characteristic not prominent in

JZTX-I.
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Parameter Jingzhaotoxin-I (JZTX-I) Jingzhaotoxin-V (JZTX-V)

Primary Kv Target
Modest effect on Kv2.1 and

Kv4.1
Kv4.2 and Kv4.3[3][4]

IC50 (Kv4.2) Not reported

604.2 nM (in Xenopus

oocytes)[2], 13 nM (in

HEK293T cells)

IC50 (Kv4.3) Not reported

425.1 nM (in Xenopus

oocytes)[4], 9.6 nM (in

HEK293T cells)[3]

IC50 (Kv2.1/Kv4.1) 8 µM Not reported

Mechanism of Action Slows the rate of activation.

Gating modifier: Shifts the

voltage dependence of

activation and inactivation to

more depolarized potentials.[3]

[4]

Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which JZTX-I and JZTX-V modulate ion channels lead to different

physiological outcomes.

JZTX-I: A Selective Inactivator of Cardiac Nav Channels
JZTX-I specifically targets the inactivation gate of cardiac Nav channels. By slowing

inactivation, it prolongs the inward sodium current during an action potential. This leads to an

increase in the strength and rate of heartbeats.[1] Furthermore, JZTX-I has been shown to act

both presynaptically and postsynaptically, enhancing neurotransmitter release by increasing the

open probability of sodium channels.[5]
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Figure 1. Mechanism of action for JZTX-I on cardiac sodium channels and neurotransmitter

release.

JZTX-V: A Broad-Spectrum Gating Modifier
JZTX-V acts as a gating modifier, altering the voltage-sensitivity of both Nav and Kv channels.

By shifting the activation threshold of Nav channels to more depolarized potentials, a stronger

stimulus is required to open them. Conversely, shifting the inactivation to more hyperpolarized

potentials means they are more readily inactivated.[3] Its potent inhibition of Kv4.2 and Kv4.3

channels, which are crucial for the repolarization phase of the action potential in neurons and

cardiac myocytes, suggests a significant role in modulating cellular excitability.[3][6]

While direct downstream signaling pathways for JZTX-V have not been extensively studied,

research on the related JZTX-14 suggests that modulation of Nav channels can impact

pathways involved in cell adhesion and migration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b612406?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8986175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8986175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6476928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Na+ Channel Modulation

K+ Channel Modulation

JZTX-V

Kv4.2 / Kv4.3
ChannelsInhibits

Voltage-Dependent
Gating

Shifts Activation &
Inactivation Curves

Neuronal Na+ Channels
(TTX-S & TTX-R)

Altered Cellular
Excitability

Delayed Action Potential
Repolarization

Contributes to

Click to download full resolution via product page

Figure 2. Gating modification of Na+ and K+ channels by JZTX-V leading to altered cellular

excitability.

Experimental Protocols
The characterization of JZTX-I and JZTX-V has primarily been achieved through

electrophysiological techniques. Below are generalized methodologies for the key experiments

cited.

Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the ionic currents from a single cell, such as dorsal root

ganglion (DRG) neurons or human embryonic kidney (HEK293) cells expressing a specific ion

channel.

Methodology:

Cell Preparation: Cultured cells are placed in a recording chamber on the stage of an

inverted microscope and continuously perfused with an extracellular (bath) solution.

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a

resistance of 2-5 MΩ when filled with an intracellular solution.
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Giga-seal Formation: The micropipette is carefully brought into contact with the cell

membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch,

allowing electrical access to the cell's interior.

Voltage-Clamp Recordings: The cell membrane potential is held at a specific voltage (e.g.,

-80 mV). A series of voltage steps are applied to elicit ion channel currents. The toxin is then

applied via the perfusion system, and the changes in current amplitude and kinetics are

recorded to determine the IC50 and mechanism of action.
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Figure 3. Experimental workflow for whole-cell patch clamp analysis of toxin effects on ion

channels.

Two-Electrode Voltage Clamp (TEVC) on Xenopus
Oocytes
This method is ideal for studying ion channels that have been exogenously expressed in large

cells like Xenopus laevis oocytes.

Methodology:

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the ion

channel of interest. They are then incubated for 2-5 days to allow for channel expression.

Electrode Placement: The oocyte is placed in a recording chamber, and two microelectrodes

are inserted into the cell. One electrode measures the membrane potential, and the other

injects current.

Voltage Clamping: A feedback amplifier compares the membrane potential to a command

potential and injects the necessary current to hold the membrane potential at the desired
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level.

Data Acquisition: Voltage protocols are applied to activate the expressed channels, and the

resulting currents are recorded before and after the application of the toxin to the bathing

solution. This allows for the characterization of the toxin's effect on the channel's properties.

[4]

Conclusion
Jingzhaotoxin-I and Jingzhaotoxin-V, while originating from the same venom, are functionally

distinct molecules. JZTX-I serves as a highly selective tool for studying cardiac Nav channel

inactivation. In contrast, JZTX-V is a potent, broad-spectrum gating modifier of both neuronal

Nav channels and Kv4.x channels, making it a valuable probe for investigating cellular

excitability in various contexts. The detailed understanding of their differential activities, as

outlined in this guide, is crucial for their effective application in pharmacological research and

drug development.
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To cite this document: BenchChem. [A Comparative Analysis of Jingzhaotoxin Family
Members: JZTX-I and JZTX-V]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612406#comparative-analysis-of-jingzhaotoxin-
family-members-jztx-i-jztx-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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